molecular formula C6H4ClF B165104 1-Chloro-4-fluorobenzene CAS No. 352-33-0

1-Chloro-4-fluorobenzene

Cat. No.: B165104
CAS No.: 352-33-0
M. Wt: 130.55 g/mol
InChI Key: RJCGZNCCVKIBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H4ClF. It consists of a benzene ring substituted with a chlorine atom at the first position and a fluorine atom at the fourth position. This compound is a colorless liquid with a characteristic aromatic odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthetic Routes and Reaction Conditions:

    Halogen Exchange Reaction: One common method for preparing this compound involves the halogen exchange reaction. This process typically starts with 1-chloro-4-nitrobenzene, which is then subjected to a halogen exchange reaction with a fluorinating agent such as potassium fluoride in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.

    Direct Fluorination: Another method involves the direct fluorination of chlorobenzene using a fluorinating agent such as hydrogen fluoride or elemental fluorine. This reaction requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired position.

Industrial Production Methods:

    Catalytic Halogen Exchange: In industrial settings, the halogen exchange method is often preferred due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 1-chloro-4-nitrobenzene is reacted with a fluorinating agent in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of this compound.

    Electrophilic Aromatic Substitution: Another industrial method involves the electrophilic aromatic substitution of chlorobenzene with a fluorinating agent. This method requires the use of a strong acid catalyst and careful control of reaction parameters to achieve the desired product.

Types of Reactions:

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.

    Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogenating agents.

    Oxidation and Reduction: this compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzene derivatives with different substitution patterns.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol or water at elevated temperatures.

    Electrophilic Substitution: Concentrated sulfuric acid or nitric acid for nitration, sulfur trioxide for sulfonation, and chlorine or bromine for halogenation.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with different functional groups.

    Electrophilic Substitution: Formation of nitro, sulfonic acid, or halogenated benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzene derivatives with different substitution patterns.

Mechanism of Action

Target of Action

1-Chloro-4-fluorobenzene is an aromatic chemical compound that primarily targets halides in chemical reactions . It acts as a Lewis acid, a chemical species that accepts electron pairs from a Lewis base .

Mode of Action

The compound interacts with its targets by forming an intermediate complex with the halide . This interaction involves the abstraction of the halide from the reaction mixture . This process is part of a broader class of reactions known as nucleophilic aromatic substitution reactions .

Biochemical Pathways

This compound is involved in nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The compound’s role as a Lewis acid facilitates this process .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 129-130 °C and a density of 1.226 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through nucleophilic aromatic substitution reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds and their interactions with biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation of fumes . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability . Protective measures, including wearing gloves, protective clothing, and eye protection, are recommended when handling this compound .

Scientific Research Applications

1-Chloro-4-fluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis to introduce chlorine and fluorine substituents into aromatic compounds.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor ligands. It is also used in the study of the structure-activity relationships of various bioactive compounds.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

1-Chloro-4-fluorobenzene can be compared with other similar compounds, such as:

    1-Chloro-2-fluorobenzene: This compound has the chlorine and fluorine substituents at the first and second positions, respectively. It has similar chemical properties but different reactivity and applications.

    1-Chloro-3-fluorobenzene: This compound has the chlorine and fluorine substituents at the first and third positions, respectively. It also has similar chemical properties but different reactivity and applications.

    1-Bromo-4-fluorobenzene: This compound has a bromine atom instead of a chlorine atom at the first position. It has different reactivity and applications due to the presence of the bromine substituent.

    1-Chloro-4-iodobenzene: This compound has an iodine atom instead of a fluorine atom at the fourth position. It has different reactivity and applications due to the presence of the iodine substituent.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity, physical properties, and applications. The presence of both chlorine and fluorine atoms in the para positions of the benzene ring provides a unique combination of electronic and steric effects that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

1-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGZNCCVKIBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059853
Record name Benzene, 1-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-4-fluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19348
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-4-fluorobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19348
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

352-33-0, 55256-17-2
Record name 1-Chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorofluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-fluorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-4-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Chloro-4-fluorobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MH2SJ5JJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-fluorobenzene
Reactant of Route 2
1-Chloro-4-fluorobenzene
Reactant of Route 3
1-Chloro-4-fluorobenzene
Reactant of Route 4
1-Chloro-4-fluorobenzene
Reactant of Route 5
1-Chloro-4-fluorobenzene
Reactant of Route 6
1-Chloro-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.